Cas no 878886-76-1 (2-Ethynyl-5-methoxythiophene)

2-Ethynyl-5-methoxythiophene 化学的及び物理的性質
名前と識別子
-
- Thiophene, 2-ethynyl-5-methoxy-
- 878886-76-1
- 2-ethynyl-5-methoxythiophene
- 2-Ethynyl-5-methoxythiophene
-
- MDL: MFCD28663285
- インチ: InChI=1S/C7H6OS/c1-3-6-4-5-7(8-2)9-6/h1,4-5H,2H3
- InChIKey: NSKHFEWVOUCASH-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 138.01393598Da
- どういたいしつりょう: 138.01393598Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 135
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
2-Ethynyl-5-methoxythiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E932645-25mg |
2-Ethynyl-5-methoxythiophene |
878886-76-1 | 25mg |
$167.00 | 2023-05-18 | ||
Enamine | EN300-2478295-5.0g |
2-ethynyl-5-methoxythiophene |
878886-76-1 | 5.0g |
$2802.0 | 2022-12-09 | ||
Enamine | EN300-2478295-1g |
2-ethynyl-5-methoxythiophene |
878886-76-1 | 1g |
$1068.0 | 2023-09-15 | ||
Enamine | EN300-2478295-10g |
2-ethynyl-5-methoxythiophene |
878886-76-1 | 10g |
$3524.0 | 2023-09-15 | ||
TRC | E932645-250mg |
2-Ethynyl-5-methoxythiophene |
878886-76-1 | 250mg |
$1372.00 | 2023-05-18 | ||
TRC | E932645-100mg |
2-Ethynyl-5-methoxythiophene |
878886-76-1 | 100mg |
$620.00 | 2023-05-18 | ||
Enamine | EN300-2478295-2.5g |
2-ethynyl-5-methoxythiophene |
878886-76-1 | 2.5g |
$2212.0 | 2023-09-15 | ||
Enamine | EN300-2478295-10.0g |
2-ethynyl-5-methoxythiophene |
878886-76-1 | 10.0g |
$3524.0 | 2022-12-09 | ||
Enamine | EN300-2478295-1.0g |
2-ethynyl-5-methoxythiophene |
878886-76-1 | 1.0g |
$1068.0 | 2022-12-09 | ||
Enamine | EN300-2478295-5g |
2-ethynyl-5-methoxythiophene |
878886-76-1 | 5g |
$2802.0 | 2023-09-15 |
2-Ethynyl-5-methoxythiophene 関連文献
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
2-Ethynyl-5-methoxythiopheneに関する追加情報
Research Brief on 2-Ethynyl-5-methoxythiophene (CAS: 878886-76-1) in Chemical Biology and Pharmaceutical Applications
2-Ethynyl-5-methoxythiophene (CAS: 878886-76-1) is a specialized thiophene derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its ethynyl and methoxy functional groups, serves as a key building block in the synthesis of complex molecules, particularly in the development of novel therapeutics and bioactive probes. Recent studies have highlighted its potential in drug discovery, material science, and as a precursor for advanced chemical transformations.
One of the most notable applications of 2-Ethynyl-5-methoxythiophene is its role in click chemistry, where its ethynyl group facilitates efficient and selective reactions with azides to form triazole linkages. This property has been exploited in the development of targeted drug delivery systems and bioconjugation strategies. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of a new class of kinase inhibitors, showcasing its utility in modulating protein-protein interactions with high specificity.
In addition to its pharmacological applications, 2-Ethynyl-5-methoxythiophene has been investigated for its electronic properties, making it a candidate for organic electronic materials. Research published in Advanced Materials in early 2024 revealed that derivatives of this compound exhibit promising charge transport characteristics, which could be leveraged in the design of organic semiconductors and photovoltaic devices. The methoxy group, in particular, was found to enhance solubility and processability, addressing a common challenge in organic electronics.
From a synthetic perspective, recent advancements have focused on optimizing the preparation of 2-Ethynyl-5-methoxythiophene to improve yield and purity. A 2023 paper in Organic Process Research & Development detailed a scalable and environmentally friendly protocol using palladium-catalyzed cross-coupling reactions, which significantly reduced the reliance on hazardous reagents. This methodological improvement is expected to facilitate broader adoption of the compound in industrial and academic settings.
Looking ahead, the potential of 2-Ethynyl-5-methoxythiophene extends to emerging areas such as theranostics and personalized medicine. Preliminary studies suggest that its derivatives could be functionalized with imaging moieties, enabling simultaneous diagnosis and treatment of diseases. However, challenges remain, including the need for comprehensive toxicological evaluations and the development of more efficient synthetic routes. Continued research in these directions will be critical to unlocking the full potential of this versatile compound.
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